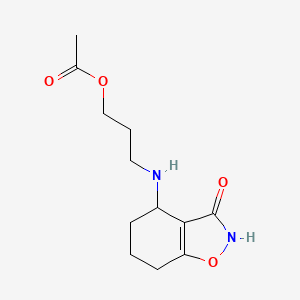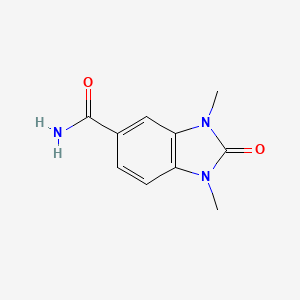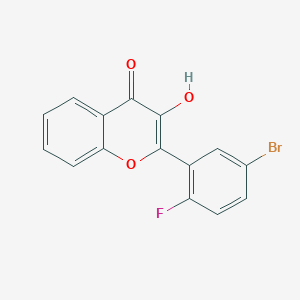
N-acetyloxyethyl-exo-THPO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyloxyethyl-exo-THPO is a synthetic organic compound known for its significant biological activity. It is a derivative of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl, which is modified with an acetyloxyethyl group. This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyloxyethyl-exo-THPO typically involves the acylation of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl with acetyloxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: N-acetyloxyethyl-exo-THPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted products with various functional groups replacing the acetyloxyethyl group.
科学的研究の応用
N-acetyloxyethyl-exo-THPO has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential as an anticonvulsant agent due to its ability to inhibit GABA uptake in astrocytes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemistry.
作用機序
The primary mechanism of action of N-acetyloxyethyl-exo-THPO involves the inhibition of GABA uptake in astrocytes. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The compound selectively targets the astroglial GABA uptake system, providing a tenfold selectivity compared to the neuronal GABA uptake system . This selectivity is crucial for its anticonvulsant activity.
類似化合物との比較
N-acetyloxyethyl-exo-THPO is unique in its high selectivity for the astroglial GABA uptake system. Similar compounds include:
N-methyl-exo-THPO: Another GABA uptake inhibitor with similar anticonvulsant properties.
Nipecotic acid: A competitive inhibitor of GABA uptake.
Guvacine: Another competitive inhibitor of GABA uptake.
Compared to these compounds, this compound exhibits non-competitive inhibition kinetics and a higher lipophilic character, contributing to its potency as an inhibitor of GABA uptake .
特性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate |
InChI |
InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16) |
InChIキー |
BQHOBAROVZNICB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCNC1CCCC2=C1C(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)

![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)